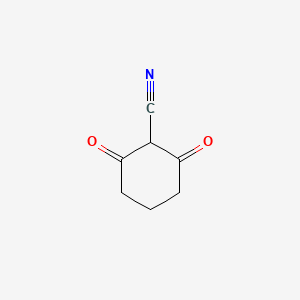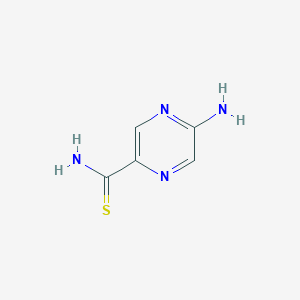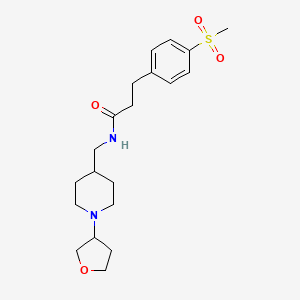![molecular formula C10H8ClNO2S2 B2354343 2-Chloro-5-[(phenylsulfonyl)methyl]-1,3-thiazole CAS No. 320423-60-7](/img/structure/B2354343.png)
2-Chloro-5-[(phenylsulfonyl)methyl]-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Chemical Reactions
Chlorination and Amine Reaction : Chlorination of 2-methyl-5-methylsulfanyl-4-tosyl-1,3-thiazole leads to a compound capable of reacting with amines to build sulfonamides. These compounds are efficient electrophilic reagents for nucleophilic substitution reactions, with the regiochemistry depending on the nature of the nucleophiles (Turov, Vinogradova, & Brovarets, 2014).
Synthesis of Anticancer Agents : Thiazole derivatives, created through reactions involving thioamide and various halo compounds, have been explored for their anticancer activities. These derivatives include structures analogous to 2-Chloro-5-[(phenylsulfonyl)methyl]-1,3-thiazole (Gomha et al., 2017).
Photophysical Properties : 5-Amino-2-(4-methylsulfanylphenyl)thiazoles, similar in structure to 2-Chloro-5-[(phenylsulfonyl)methyl]-1,3-thiazole, have been studied for their photophysical properties. These compounds show potential in material sciences and biomolecular applications (Murai, Furukawa, & Yamaguchi, 2018).
Antimicrobial and Corrosion Inhibition
Antimicrobial Agents : Novel heterocyclic compounds incorporating sulfonamide moiety, similar to the 2-Chloro-5-[(phenylsulfonyl)methyl]-1,3-thiazole structure, have been synthesized with promising antimicrobial properties (Darwish et al., 2014).
Corrosion Inhibition : Poly[(hydrazinylazo)]thiazoles derivatives, related to the chemical structure , have been studied as potent corrosion inhibitors for alloys in acidic conditions. These compounds show promise in enhancing the durability and lifespan of metals (El-Lateef et al., 2021).
properties
IUPAC Name |
5-(benzenesulfonylmethyl)-2-chloro-1,3-thiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2S2/c11-10-12-6-8(15-10)7-16(13,14)9-4-2-1-3-5-9/h1-6H,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTABKYKBOBZWCE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=CN=C(S2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-[(phenylsulfonyl)methyl]-1,3-thiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-[(tert-butoxy)amino]propanoate](/img/structure/B2354263.png)
![6-(4-Fluorophenyl)-2-[2-[(5-methylpyrimidin-2-yl)amino]ethyl]pyridazin-3-one](/img/structure/B2354266.png)

![2-(6-Chloro-2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetic acid](/img/structure/B2354270.png)
![1-[3-(5-Chloro-2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2354271.png)
![3-benzyl-8-fluoro-5-(2-(2-methylpiperidin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2354272.png)

![2-(4-chlorophenoxy)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide](/img/structure/B2354275.png)
![2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2354276.png)
![3-[1-(1-Benzothiophen-3-yl)propan-2-yl]-1-(2-chlorophenyl)urea](/img/structure/B2354277.png)
![2-(Difluoromethyl)imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B2354278.png)
![Methyl 5-{[cyano(4-fluoro-3-nitrophenyl)amino]methyl}thiophene-2-carboxylate](/img/structure/B2354279.png)
